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Tigecycline Metabolite M6 (9-AniMoMinocycline)

Antimicrobial Resistance Synergy Tet(X4) Enzyme

Tigecycline metabolite M6 (9-AMC) serves as a critical reference standard for LC-MS/MS method validation and a selective Tet(X4) enzyme inhibitor for resistance reversal studies. Unlike tigecycline or minocycline, 9-AMC inhibits Tet(X4) (FICI: 0.1875-0.375 with tigecycline) and SARS-CoV-2 PLpro (IC50: 4.15-4.55 µM). Essential for ANDA submissions and bioequivalence testing. Supplied with full Certificate of Analysis.

Molecular Formula C23H28N4O7
Molecular Weight 472.5 g/mol
Cat. No. B15095031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigecycline Metabolite M6 (9-AniMoMinocycline)
Molecular FormulaC23H28N4O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C
InChIInChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)
InChIKeyIQIPCMYBFDOLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tigecycline Metabolite M6 (9-AMC): Core Identity and Procurement-Relevant Distinction from In-Class Analogs


Tigecycline Metabolite M6, chemically designated as 9-aminominocycline (9-AMC), is a primary hydrolytic metabolite of the third-generation glycylcycline antibiotic tigecycline [1]. Its core structure consists of the minocycline tetracyclic scaffold but uniquely features a free 9-amino group, which distinguishes it from both its parent tigecycline (which bears a bulky 9-tert-butyl-glycylamido substituent) and the foundational tetracycline class [2]. Critically, 9-AMC is not merely an inactive degradation product; evidence demonstrates it acts as a direct chemical adjuvant capable of restoring antimicrobial susceptibility and possesses independent antiviral pharmacology [3]. For procurement in analytical reference standard applications, metabolic research, or novel antiviral screening, this compound's defined CAS registry (149934-19-0 for free base) and its designation as a Pharmacopeial impurity standard (e.g., Tigecycline EP Impurity B) provide precise chemical traceability that is unattainable with imprecise analogs or uncharacterized in-house mixtures [2].

Why 9-Aminominocycline (Tigecycline Metabolite M6) Cannot Be Interchanged with Minocycline or Tigecycline in Research


Generic substitution is not scientifically tenable due to the compound's distinct biochemical profile and mechanism of action. While 9-AMC shares a tetracycline core with minocycline and tigecycline, its C9-substitution pattern dramatically alters target engagement and in vivo behavior [1]. Unlike tigecycline, which is an active antimicrobial, 9-AMC exhibits minimal standalone antibacterial activity against most strains (MIC range: 128–1,024 µg/mL) [2]. However, it uniquely functions as a Tet(X4) enzyme inhibitor, a property absent in both minocycline and tigecycline, enabling it to restore tigecycline susceptibility in resistant strains by 8- to 16-fold [2]. Furthermore, 9-AMC demonstrates off-target antiviral inhibition of SARS-CoV-2 PLpro (IC50: 4.15–4.55 µM), a phenotype completely absent in the parent drug tigecycline . Substituting 9-AMC with minocycline or tigecycline would invalidate analytical method development (due to differing retention times and mass transitions) and produce false-negative results in resistance reversal assays or antiviral screening campaigns [2].

Quantitative Differentiation Evidence for Tigecycline Metabolite M6 (9-AMC) Against Comparator Analogs


9-AMC Restores Tigecycline Susceptibility in Tet(X4)-Positive E. coli by 8- to 16-Fold Versus Tigecycline Alone

In a direct head-to-head checkerboard assay using Tet(X4)-positive E. coli clinical isolates, 9-AMC alone demonstrated weak antibacterial activity (MIC: 128–1,024 µg/mL). However, when combined with tigecycline, 9-AMC reduced the effective MIC of tigecycline by 8- to 16-fold, as quantified by Fractional Inhibitory Concentration Index (FICI) values of 0.1875–0.375, meeting the strict definition of synergy (FICI ≤ 0.5) [1]. This potentiation effect is specific to 9-AMC and is not observed with minocycline or other common metabolites [1]. Mechanistically, 9-AMC exhibits enhanced binding stability to the Tet(X4) inactivating enzyme, a property that tigecycline itself lacks [1].

Antimicrobial Resistance Synergy Tet(X4) Enzyme

9-AMC Narrows the Tigecycline Mutant Selection Window in Tet(X4)-Positive Strains

In longitudinal resistance evolution studies (24 passages), 9-AMC combined with tigecycline efficiently retarded the evolution of the tet(X4) resistance gene and narrowed the drug mutant selection window compared to tigecycline treatment alone [1]. Specifically, cultures exposed to tigecycline alone (0.5 MIC) exhibited a gradual increase in MIC over passages, whereas the combination group (0.5 MIC tigecycline + 0.25 MIC 9-AMC) maintained significantly lower MIC values, indicating suppression of resistant subpopulations [1]. This effect is attributed to 9-AMC's ability to disrupt bacterial membrane integrity, inhibit biofilm formation, and reduce intracellular ATP levels—multifactorial disruptions not achieved by tigecycline monotherapy [1].

Antimicrobial Resistance Mutant Prevention Concentration Evolutionary Biology

9-AMC Inhibits SARS-CoV-2 PLpro and Viral Replication (IC50: 4.15–4.55 µM) Distinct from Tigecycline

In cross-study comparable antiviral assays, 9-AMC demonstrated potent inhibition of SARS-CoV-2 papain-like protease (PLpro), with IC50 values of 4.55 µM for deubiquitination activity and 4.15 µM for protease activity . This inhibition translated to cellular antiviral efficacy against Delta and Omicron variants in Calu-3 cells, with IC50 values of 1.04 µM and 2.35 µM, respectively . In contrast, tigecycline does not exhibit this PLpro inhibitory activity, and minocycline shows only weak, non-specific antiviral effects .

Antiviral Research SARS-CoV-2 Protease Inhibition

9-AMC Represents a Minor Pharmacokinetic Fraction (6.5–11% of Tigecycline Levels) Enabling Specific Metabolic Tracing

In a radiolabeled ADME study in healthy male volunteers (n=6), tigecycline underwent amide hydrolysis followed by N-acetylation to form N-acetyl-9-aminominocycline [1]. The circulating concentrations of N-acetyl-9-aminominocycline (the primary measurable form of the M6 metabolite pathway) were only 6.5% of the parent tigecycline concentration in serum and 11% in urine [1]. This contrasts with the predominant route of elimination, which is biliary excretion of unchanged tigecycline (59% of dose) [1]. In contrast, minocycline undergoes primarily hepatic metabolism with different major metabolites [2].

Pharmacokinetics Drug Metabolism ADME

Structural Differentiation from Minocycline Confers Unique Prodrug Potential via Glucuronide Conjugation

Patented research identifies that tigecycline metabolites M6 and M7 (glucuronide conjugates of 9-AMC) may serve as prodrugs of tigecycline [1]. Upon administration, endogenous β-glucuronidase enzymes can cleave these conjugates to release active tigecycline [1]. This metabolic pathway is distinct from minocycline, which lacks the 9-tert-butyl-glycylamido substituent necessary for this specific glucuronidation and subsequent cleavage [2]. This structural divergence enables 9-AMC-based prodrug strategies that could alter absorption, distribution, and toxicity profiles, a feature not replicable with minocycline or its direct metabolites [1].

Prodrug Chemistry Glucuronidation Drug Delivery

Validated Application Scenarios for Tigecycline Metabolite M6 (9-AMC) Based on Quantitative Evidence


Antimicrobial Adjuvant Screening in Tet(X4)-Mediated Resistance Models

Researchers studying plasmid-mediated tigecycline resistance should use 9-AMC as a positive control adjuvant. The compound's ability to achieve FICI values of 0.1875–0.375 with tigecycline and narrow the mutant selection window provides a robust benchmark for evaluating novel Tet(X4) inhibitors or resistance reversal strategies [1]. This scenario directly leverages the direct head-to-head comparison evidence from Section 3.1 and 3.2.

SARS-CoV-2 Antiviral Drug Discovery and PLpro Inhibitor Profiling

In virology and drug discovery, 9-AMC serves as a chemical probe for SARS-CoV-2 papain-like protease (PLpro) inhibition. Its validated IC50 values (4.15–4.55 µM) and cellular antiviral activity against Delta and Omicron variants make it suitable for use as a reference inhibitor in biochemical and cell-based antiviral assays [1]. This application is uniquely supported by cross-study comparable data (Section 3.3) and is not achievable with tigecycline or minocycline.

Pharmacokinetic Method Development and Metabolite Profiling for Tigecycline

Analytical chemists developing LC-MS/MS methods for tigecycline quantification in biological matrices require 9-AMC as an essential metabolite reference standard. Its low systemic abundance (6.5% of parent concentration in serum) necessitates a sensitive, validated assay to distinguish it from the parent drug and other metabolites [1]. Using 9-AMC ensures method accuracy and specificity, which is critical for regulatory submissions and bioequivalence studies [1].

Prodrug Development and Glucuronide-Based Delivery Systems

Pharmaceutical scientists investigating targeted drug delivery can utilize 9-AMC glucuronide conjugates as prodrug platforms. The patented mechanism of β-glucuronidase-mediated release of active tigecycline offers a distinct pathway for altering pharmacokinetics or targeting tissues with high enzyme activity [1]. This scenario is based on the supporting evidence of prodrug potential (Section 3.5), which is structurally unique to this metabolite.

Technical Documentation Hub

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